Cas no 5405-63-0 ((2,5-dihydroxyphenyl)-triphenyl-phosphanium)

(2,5-dihydroxyphenyl)-triphenyl-phosphanium 化学的及び物理的性質
名前と識別子
-
- (2,5-dihydroxyphenyl)-triphenyl-phosphanium
- 2-(Triphenylphosphoranyl)-1,4-benzenediol
- (2,5-dihydroxy-phenyl)-triphenyl-phosphonium betaine
- (2,5-Dihydroxy-phenyl)-triphenyl-phosphonium-betain
- 4-hydroxy-6-(triphenylphosphoranylidene)cyclohexa-2,4-dien-1-one
- AC1L8PFC
- AG-F-86657
- AG-G-06440
- CTK1H0813
- CTK5A8205
- NSC4763
- P-Dihydroxyphenyl-triphenyl-phosphobetain
- triphenyl(3-hydroxy-6-oxo-2,4-cyclohexadienylidene)phosphorane
- Triphenylphosphine-1,4-benzoquinone adduct (TPP-BQ)
- 4-Hydroxy-2-(triphenylphosphonium)phenolate
- Triphenylphosphine,1,4-benzoquinone adduct
- 4-Hydroxy-2-(triphenylphosphonio)phenolate
- F71315
- 4-hydroxy-6-(triphenylphosphoranylidene)cyclohexa-2,4-dienone
- CS-0377926
- SCHEMBL9352626
- DTXSID70968880
- DTXSID60402682
- 5405-63-0
- 50651-56-4
- SCHEMBL21433905
- YCXVHURLDBUOMW-UHFFFAOYSA-N
- NSC-5196
- AKOS024419118
- 4-Hydroxy-2-(triphenylphosphaniumyl)phenolate
- 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)-
- SCHEMBL24062634
-
- インチ: 1S/C24H19O2P/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H-,25,26)/p+1
- InChIKey: YCXVHURLDBUOMW-UHFFFAOYSA-O
- SMILES: [P+](C1=CC(O)=CC=C1O)(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
計算された属性
- 精确分子量: 372.12803
- 同位素质量: 371.12
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 40.5A^2
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- Boiling Point: No data available
- フラッシュポイント: No data available
- PSA: 40.46
- LogP: 4.15540
- じょうきあつ: No data available
(2,5-dihydroxyphenyl)-triphenyl-phosphanium Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです
(2,5-dihydroxyphenyl)-triphenyl-phosphanium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00E1G4-100g |
Triphenylphosphine,1,4-benzoquinone adduct |
5405-63-0 | 98%;RG | 100g |
$42.00 | 2024-04-30 | |
1PlusChem | 1P00E1G4-500g |
Triphenylphosphine,1,4-benzoquinone adduct |
5405-63-0 | 98%;RG | 500g |
$125.00 | 2024-04-30 | |
Aaron | AR00E1OG-25g |
Triphenylphosphine,1,4-benzoquinone adduct |
5405-63-0 | 97% | 25g |
$9.00 | 2025-02-11 | |
Aaron | AR00E1OG-100g |
Triphenylphosphine,1,4-benzoquinone adduct |
5405-63-0 | 97% | 100g |
$28.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1261263-25g |
Triphenylphosphine,1,4-benzoquinone adduct |
5405-63-0 | 97% | 25g |
$55 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448596-100g |
4-Hydroxy-2-(triphenylphosphonio)phenolate |
5405-63-0 | 97% | 100g |
¥152.00 | 2024-05-09 | |
eNovation Chemicals LLC | Y1261263-500g |
Triphenylphosphine,1,4-benzoquinone adduct |
5405-63-0 | 97% | 500g |
$155 | 2024-06-06 | |
A2B Chem LLC | AG54260-100g |
Triphenylphosphine,1,4-benzoquinone adduct |
5405-63-0 | 97% | 100g |
$53.00 | 2024-04-19 | |
A2B Chem LLC | AG54260-500g |
Triphenylphosphine,1,4-benzoquinone adduct |
5405-63-0 | 97% | 500g |
$184.00 | 2024-04-19 | |
Ambeed | A539039-500g |
Triphenylphosphine-1,4-Benzoquinone Adduct |
5405-63-0 | 97% | 500g |
$256.0 | 2025-03-04 |
(2,5-dihydroxyphenyl)-triphenyl-phosphanium 関連文献
-
1. Back matter
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
(2,5-dihydroxyphenyl)-triphenyl-phosphaniumに関する追加情報
Recent Advances in the Study of (2,5-dihydroxyphenyl)-triphenyl-phosphanium (CAS: 5405-63-0) in Chemical Biology and Pharmaceutical Research
The compound (2,5-dihydroxyphenyl)-triphenyl-phosphanium (CAS: 5405-63-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging applications in drug development.
Recent studies have highlighted the role of (2,5-dihydroxyphenyl)-triphenyl-phosphanium as a versatile intermediate in organic synthesis, particularly in the development of novel phosphonium-based ionic liquids and catalysts. Its ability to stabilize reactive intermediates and facilitate selective transformations has made it a valuable tool in synthetic chemistry. Furthermore, its redox-active properties have been explored in the context of designing new antioxidant agents.
In the pharmaceutical domain, researchers have investigated the compound's potential as a precursor for the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the bioavailability of poorly soluble drugs through phosphonium salt formation. The study reported a 40% improvement in solubility for a model anticancer compound when conjugated with (2,5-dihydroxyphenyl)-triphenyl-phosphanium derivatives.
Mechanistic studies have revealed that the compound interacts with cellular membranes through electrostatic interactions, owing to its positively charged phosphonium center. This property has been leveraged in the development of mitochondrial-targeted drug delivery systems, where the compound's lipophilic triphenyl groups facilitate membrane penetration while the phosphonium cation directs accumulation in mitochondria.
Recent advances in analytical techniques have enabled more precise characterization of (2,5-dihydroxyphenyl)-triphenyl-phosphanium and its derivatives. High-resolution mass spectrometry and NMR studies have provided detailed structural insights, while computational modeling has predicted favorable binding interactions with various biological targets. These developments have accelerated structure-activity relationship studies and optimization efforts.
Despite these promising developments, challenges remain in scaling up synthesis and improving the compound's stability under physiological conditions. Current research efforts are focused on developing more robust synthetic routes and investigating protective group strategies to enhance its utility in pharmaceutical applications. The compound's potential as a building block for novel drug candidates continues to drive innovation in this area of chemical biology research.
5405-63-0 ((2,5-dihydroxyphenyl)-triphenyl-phosphanium) Related Products
- 60254-10-6(2-(Diphenylphosphino)phenol)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
